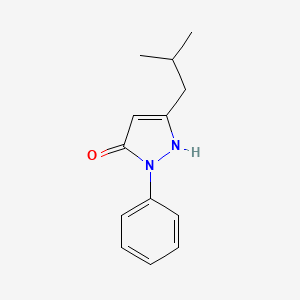

3-isobutyl-1-phenyl-1H-pyrazol-5-ol

Description

Significance of Pyrazolone (B3327878) Scaffolds in Modern Chemical Research

The importance of the pyrazolone ring system in contemporary chemical research cannot be overstated. These compounds are not merely academic curiosities but are central to the development of pharmaceuticals and functional materials. wikipedia.orgnih.gov

The journey of pyrazolones began in 1883 when the German chemist Ludwig Knorr synthesized the first derivative, antipyrine (B355649) (phenazone), through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). wikipedia.orgwikipedia.org This discovery was a landmark in medicinal chemistry, as antipyrine was one of the earliest synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties. wikipedia.orgnih.gov Knorr's pioneering work, which also includes the Knorr quinoline (B57606) and pyrrole (B145914) syntheses, laid the foundation for the systematic investigation of heterocyclic compounds for therapeutic purposes. wikipedia.orgwikipedia.org The Paal-Knorr synthesis, another significant contribution from Knorr and Carl Paal, further expanded the toolbox for creating these ring systems. wikipedia.org

Following the success of antipyrine, numerous pyrazolone derivatives have been synthesized and evaluated for their biological activities. The versatility of the pyrazolone scaffold has led to the discovery of compounds with a wide range of pharmacological effects. nih.govacademicstrive.comresearchgate.net These include:

Anti-inflammatory and Analgesic Effects: Many pyrazolone derivatives, such as dipyrone (B125322) (metamizole), aminophenazone, and phenylbutazone, have been clinically used for their anti-inflammatory and pain-relieving properties. nih.govnih.gov

Antimicrobial and Antifungal Activities: Research has demonstrated that various pyrazolone derivatives possess significant activity against a range of bacterial and fungal strains. nih.govwisdomlib.org

Anticancer Properties: Certain pyrazolone-based compounds have been investigated as potential anticancer agents, showing inhibitory effects on tumor growth. nih.govnih.gov

Antiviral Activity: Some pyrazolone derivatives have exhibited antiviral properties against a variety of viruses. nih.govresearchgate.net

Other Activities: The biological scope of pyrazolones also extends to anticonvulsant, antioxidant, herbicidal, and insecticidal activities. nih.govnih.govacs.org Edaravone, a pyrazolone derivative, is used to treat neurological conditions. wikipedia.orgresearchgate.net

The diverse biological profile of pyrazolones has made them a focal point for medicinal chemists in the quest for new and improved therapeutic agents. academicstrive.com

Beyond their medicinal applications, pyrazolone derivatives are valuable building blocks in organic synthesis. The presence of multiple reactive sites within the pyrazolone ring allows for a variety of chemical transformations. nih.gov The C-4 position, for instance, is susceptible to electrophilic substitution, enabling the introduction of various functional groups. nih.gov Pyrazolones can be used in the synthesis of more complex heterocyclic systems, including spiroheterocycles. nih.govacs.org The Knorr pyrazole (B372694) synthesis and related methodologies continue to be refined and utilized for the efficient construction of substituted pyrazoles and pyrazolones. researchgate.netnih.govjk-sci.com

Focus on 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol: Research Context and Rationale

While the broader class of pyrazolones has been extensively studied, specific derivatives such as 3-isobutyl-1-phenyl-1H-pyrazol-5-ol offer unique avenues for investigation. The rationale for focusing on this particular molecule stems from its distinct structural characteristics and the potential for novel biological activities.

The structure of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is characterized by the core pyrazolone ring with two key substituents: a phenyl group at the N-1 position and an isobutyl group at the C-3 position.

C-3 Isobutyl Group: The isobutyl group, a non-polar alkyl chain, contributes to the lipophilicity of the molecule. This can affect its solubility, membrane permeability, and pharmacokinetic properties. The branched nature of the isobutyl group can also introduce steric bulk, which may influence its binding selectivity to enzymes or receptors.

Pyrazol-5-ol Tautomerism: Pyrazolones can exist in different tautomeric forms. 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol can exist in the -OH (enol) form, as well as keto forms. This tautomerism can play a crucial role in its chemical reactivity and biological activity. wikipedia.org

These structural features, in combination, create a unique chemical entity with a specific three-dimensional shape and electronic distribution, which are critical determinants of its biological function.

Direct academic investigations specifically focused on 3-isobutyl-1-phenyl-1H-pyrazol-5-ol are limited in the publicly available scientific literature. However, research on structurally related compounds provides a valuable context for understanding its potential. For instance, studies on other 1-phenyl-3-alkyl-1H-pyrazol-5-ol derivatives have explored their synthesis and biological properties. A closely related compound, 3-isobutyl-4-phenyl-sulfan-yl-1H-pyrazol-5-ol, has been synthesized and its crystal structure determined, providing insights into the molecular geometry and intermolecular interactions of such systems. nih.gov Furthermore, the synthesis of various 3-substituted-1-phenyl-1H-pyrazol-5-ol derivatives is a general area of interest in synthetic chemistry. researchgate.net The vast body of research on pyrazolones as a class suggests that 3-isobutyl-1-phenyl-1H-pyrazol-5-ol likely possesses interesting biological activities that warrant further investigation. The specific combination of the isobutyl and phenyl substituents may confer unique properties that differentiate it from other well-studied pyrazolones.

Structure

3D Structure

Properties

CAS No. |

13051-47-3 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.284 |

IUPAC Name |

5-(2-methylpropyl)-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C13H16N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-7,9-10,14H,8H2,1-2H3 |

InChI Key |

ADMHJQBRIMWYDA-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=O)N(N1)C2=CC=CC=C2 |

Synonyms |

3-isobutyl-1-phenyl-1H-pyrazol-5-ol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Isobutyl 1 Phenyl 1h Pyrazol 5 Ol

Established Synthetic Pathways for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

The construction of the 3-isobutyl-1-phenyl-1H-pyrazol-5-ol scaffold primarily relies on the formation of the pyrazolone (B3327878) ring, a fundamental heterocyclic structure. Established methods have been refined over the years to improve yields, simplify procedures, and introduce structural diversity.

Condensation Reactions in Pyrazolone Synthesis

The most classic and widely used method for synthesizing pyrazoles and their derivatives is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.org In the context of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, this would typically involve the reaction of an isobutyl-substituted β-ketoester, such as ethyl 4-methyl-3-oxopentanoate, with phenylhydrazine (B124118).

This condensation reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. rsc.org The regioselectivity of this reaction, determining the final substitution pattern on the pyrazole (B372694) ring, can be influenced by the reaction conditions and the nature of the substituents on both the β-ketoester and the hydrazine. mdpi.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazolones by varying the starting 1,3-dicarbonyl compound and the hydrazine derivative. bohrium.com For instance, the use of different substituted phenylhydrazines can lead to a variety of N-aryl pyrazolones.

One-Pot Multicomponent Reactions (MCRs) for Pyrazolone Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have gained significant traction in the synthesis of pyrazoles due to their efficiency and atom economy. rsc.orgnih.gov These one-pot procedures often eliminate the need for isolating intermediates, thereby saving time, solvents, and resources. ut.ac.ir

Several MCR strategies have been developed for the synthesis of pyrazolone derivatives. A common approach involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. beilstein-journals.org For example, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine. rsc.org

Another MCR approach involves the [3+2] cycloaddition of in-situ generated nitrile imines with alkynes or alkenes. rsc.org These reactions provide a powerful tool for constructing the pyrazole ring with a high degree of complexity and diversity in a single step. The use of MCRs aligns well with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste generation. ut.ac.ir

Catalytic Approaches in the Synthesis of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Catalysis plays a crucial role in modern organic synthesis, and the preparation of pyrazolones is no exception. Catalysts can enhance reaction rates, improve yields, and promote selectivity under milder conditions. nih.gov Both homogeneous and heterogeneous catalysts have been employed in the synthesis of pyrazole derivatives, with a growing emphasis on green and reusable catalytic systems. nih.govthieme-connect.com

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable synthetic processes. nih.gov A variety of solid catalysts have been utilized for pyrazolone synthesis.

For example, metal oxides and supported metal nanoparticles have demonstrated high efficiency in catalyzing the condensation reactions for pyrazole formation. rsc.org Other materials like Amberlyst-70, a resinous and non-toxic catalyst, have been effectively used in the aqueous synthesis of pyrazoles at room temperature. mdpi.com The use of magnetic nanoparticles, such as SrFe12O19, allows for easy catalyst recovery using an external magnet. rsc.org

The table below summarizes various heterogeneous catalysts used in pyrazole synthesis and their respective advantages.

| Catalyst | Reaction Type | Advantages |

| Nano-ZnO | Condensation | High yield, mild conditions. mdpi.com |

| Amberlyst-70 | Condensation | Resinous, non-toxic, thermally stable, cost-effective. mdpi.com |

| SrFe12O19 Magnetic Nanoparticles | Multicomponent | Simple, short reaction time, high product yields, recyclable. rsc.org |

| Fe3O4@L-arginine | One-pot multicomponent | Reusable, efficient. nih.gov |

| Preheated Fly-Ash | Multicomponent cyclocondensation | Non-toxic, cost-effective, easy availability, high yields. ut.ac.ir |

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable methods. nih.gov This involves the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. frontiersin.org

A key aspect of green pyrazole synthesis is the use of water as a reaction medium, which is a non-toxic, inexpensive, and environmentally friendly solvent. thieme-connect.comthieme-connect.com Many catalytic and non-catalytic pyrazole syntheses have been successfully performed in aqueous media. thieme-connect.com Solvent-free reaction conditions, often combined with microwave irradiation or grinding techniques, represent another green approach that minimizes waste and energy consumption. tandfonline.com

The use of recyclable catalysts, as discussed in the previous section, is also a cornerstone of green chemistry. nih.gov By avoiding hazardous reagents and minimizing the generation of toxic byproducts, these green synthetic strategies contribute to a more sustainable chemical industry. nih.govfrontiersin.org

Derivatization Strategies for 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

The 3-isobutyl-1-phenyl-1H-pyrazol-5-ol core can be further modified through various derivatization strategies to explore structure-activity relationships and develop new compounds with tailored properties. The reactive sites on the pyrazolone ring, including the hydroxyl group, the C4 position, and the N-phenyl ring, offer opportunities for a wide range of chemical transformations.

One common derivatization involves the acylation of the 5-hydroxyl group to form pyrazole esters. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with 2-bromo-3-furoyl chloride in the presence of a base yields the corresponding ester. mdpi.com This reaction can be influenced by the choice of solvent and base. mdpi.com

Another important derivatization is the functionalization of the C4 position. C-acylation at the C4 position of pyrazolones can be achieved using acyl chlorides in the presence of a base like calcium hydroxide. rsc.org This reaction introduces a new carbonyl group, which can serve as a handle for further modifications.

The pyrazole ring itself can also be a site for derivatization. For instance, the pyrazole nitrogen can be involved in the formation of coordination complexes with metal ions. Additionally, the isobutyl group or the phenyl ring could be modified, although this is less common than derivatization of the pyrazolone ring itself.

These derivatization strategies allow for the creation of a diverse library of compounds based on the 3-isobutyl-1-phenyl-1H-pyrazol-5-ol scaffold, enabling the exploration of their potential applications in various fields.

Functionalization of the Pyrazole Ring System

The pyrazole ring of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is amenable to functionalization, particularly at the C4 position, which is activated by the adjacent carbonyl group (in the keto tautomer) and the enol-hydroxyl group.

One notable transformation is the introduction of sulfur-containing substituents. For instance, 3-isobutyl-4-(phenylthiol)-1H-pyrazol-5-ol can be synthesized and subsequently oxidized using agents like Oxone® to yield the corresponding 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one. nih.govnih.gov This oxidation highlights the stability of the pyrazole core under such conditions and provides a route to sulfonyl-functionalized pyrazolones. nih.gov

Another key functionalization is the introduction of a formyl group at the C4 position to produce 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a valuable intermediate for further synthetic elaborations. Analogous C4-acylation reactions on similar pyrazolone systems, such as 3-methyl-1-phenyl-pyrazol-5-one, are well-documented and proceed regioselectively at the C4 position when reacted with aroyl chlorides in the presence of a base like calcium hydroxide. rsc.org These reactions underscore the nucleophilic character of the C4 carbon.

Table 1: Selected Functionalization Reactions of the Pyrazole Ring

| Starting Material Analog | Reagent(s) | Position of Functionalization | Product |

| 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol | 1. Phenylsulfenyl chloride 2. Oxone® | C4 | 5-Isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one nih.gov |

| 3-Methyl-1-phenyl-pyrazol-5-one | 4-Substituted aroyl chlorides, Ca(OH)₂ | C4 | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-one rsc.org |

| N/A | Vilsmeier-Haack Reagent (POCl₃, DMF) | C4 | 3-Isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

Modifications at the Isobutyl Moiety

Direct chemical modification of the isobutyl group attached to the pyrazole ring is less commonly reported in the literature compared to ring functionalization. Standard alkane functionalization reactions could theoretically be applied, though challenges in selectivity and potential side reactions with the heterocyclic core would need to be addressed. For instance, radical halogenation could introduce functionality, but would likely yield a mixture of products.

Substitutions on the Phenyl Ring

While direct electrophilic substitution on the N-phenyl ring of a pre-formed pyrazolone is conceivable, the more common and controlled strategy involves introducing substituents at the phenylhydrazine stage, prior to the initial ring-forming condensation reaction. This approach allows for precise control over the substitution pattern on the phenyl ring. For example, reacting a substituted phenylhydrazine with an appropriate β-ketoester (like ethyl isovalerylacetate) yields N-aryl pyrazolones with desired functionalities on the phenyl ring. This method is widely employed for creating libraries of N-aryl pyrazole derivatives. nih.gov

Some studies have shown that for certain activated N-aryl pyrazoles and pyrazolines, electrophilic substitution can occur at the para-position of the N-phenyl group. researchgate.net However, the feasibility of this for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol specifically is not extensively documented.

Generation of Fused Heterocyclic Systems Containing the Pyrazolone Core

The pyrazolone core is an excellent platform for the construction of fused heterocyclic systems. The reactive sites on the ring, particularly the C4 and C5 positions, can participate in cyclization and annulation reactions to build more complex molecular architectures.

Examples of such transformations include:

Furo[2,3-c]pyrazoles: One-pot, four-component domino reactions involving hydrazines, β-ketoesters, aromatic amines, and phenylglyoxal (B86788) monohydrate can yield novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net

Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines: Starting from functionalized pyrazoles like 5-aminopyrazoles, further reactions can lead to the formation of fused pyridine (B92270) and pyrimidine (B1678525) rings. nih.gov

Pyrano[2,3-c]pyrazoles: These can be synthesized and serve as precursors for further fused systems like pyrazolo[4,3:5,6]pyrano[3,2-e] nih.govrsc.orgrsc.orgtriazolo[1,5-c]pyrimidines through cyclocondensation reactions. researchgate.net

Pyrazolo[1,5-a]quinazolines: Rhodium-catalyzed C–H activation and [5+1] annulation of N-phenyl-1H-pyrazol-5-amines with alkynes provides a modern route to this class of fused heterocycles. rsc.org

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors

| Pyrazole Precursor Type | Reaction Type | Fused System Formed |

| Pyrazolone | Four-component domino reaction | 1H-Furo[2,3-c]pyrazole researchgate.net |

| Aminopyrazole | Cyclocondensation | Pyrazolo[3,4-b]pyridine nih.gov |

| Aminopyrazole | Cyclocondensation | Pyrazolo[3,4-d]pyrimidine nih.gov |

| Pyrano[2,3-c]pyrazole | Cyclocondensation | Pyrazolopyranotriazolopyrimidine researchgate.net |

| N-Phenyl-1H-pyrazol-5-amine | Rh(III)-catalyzed [5+1] annulation | Pyrazolo[1,5-a]quinazoline rsc.org |

Chemical Reactivity and Reaction Mechanisms of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

The reactivity of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is governed by its tautomeric nature and the electronic properties of the pyrazole ring.

Nucleophilic and Electrophilic Reactivity

The compound exists in a tautomeric equilibrium between the OH-form (3-isobutyl-1-phenyl-1H-pyrazol-5-ol), the CH-form, and the NH-form (5-isobutyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one). The enol (OH-form) and the keto (NH-form) tautomers are particularly important for its reactivity. nih.gov

Nucleophilic Reactivity: The C4 position of the pyrazole ring is electron-rich and thus strongly nucleophilic, especially in the enol tautomer. This is demonstrated by its reactivity towards various electrophiles:

C-Acylation: As mentioned, it readily undergoes acylation at the C4 position. rsc.org

Vilsmeier-Haack Reaction: Formylation at C4 proceeds under Vilsmeier-Haack conditions.

Knoevenagel Condensation: The active methylene (B1212753) group at C4 (in the keto form) can condense with aldehydes and ketones, typically under basic conditions, to form 4-ylidenepyrazolone derivatives.

Electrophilic Reactivity: The pyrazole ring also possesses electrophilic centers. The C5 carbon, particularly in the keto tautomer (as a carbonyl carbon), is susceptible to attack by nucleophiles. The C3 position can also exhibit electrophilic character.

Hydrolysis and Reduction Pathways

The stability of the pyrazole ring means that hydrolysis of the core structure requires harsh conditions. The amide-like bond within the ring is generally resistant to cleavage.

Reduction of the pyrazolone ring, however, is a known transformation. For related pyrazolones, reduction can lead to the corresponding pyrazoline derivatives. For example, reduction of 3-methyl-1-phenyl-1H-pyrazol-5-ol can yield pyrazoline structures, indicating that the C=C or C=N bonds within the heterocyclic system can be targeted by reducing agents. The specific products would depend on the reagents and conditions employed.

Tautomeric Influence on Reactivity of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

The reactivity of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is intrinsically linked to its capacity for prototropic tautomerism. This phenomenon allows the compound to exist in different isomeric forms, each with a distinct electronic distribution and set of reactive sites. The primary tautomers of 1-substituted pyrazol-5-ones are the hydroxyl-form (OH-form), the methylene-form (CH-form), and the amino-form (NH-form). The equilibrium between these tautomers is delicate and can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. clockss.orgresearchgate.net This tautomeric flexibility is not merely a structural curiosity; it dictates the chemical behavior of the molecule, directing the course of reactions to yield different products.

The existence of these tautomeric forms gives 3-isobutyl-1-phenyl-1H-pyrazol-5-ol a chameleon-like reactivity. For instance, in its OH-tautomeric form, the molecule possesses a nucleophilic hydroxyl group, making it susceptible to O-acylation and O-alkylation reactions. Conversely, the CH-tautomer has a reactive methylene group at the C4 position, which can participate in condensation reactions. The NH-tautomer, with its imino nitrogen, presents yet another potential site for chemical modification.

The solvent plays a crucial role in determining the predominant tautomeric form and, consequently, the reaction pathway. In nonpolar solvents, it has been observed that related 1-phenyl-1H-pyrazol-3-ols can exist as dimeric structures through hydrogen bonding. mdpi.com In more polar solvents like dimethyl sulfoxide (B87167) (DMSO), these compounds are more likely to be present as monomers, which can alter their reactivity profile. mdpi.com

A pertinent example of tautomer-driven reactivity is the acylation of pyrazolones. Depending on the reaction conditions and the specific structure of the pyrazolone, acylation can occur at the oxygen atom (O-acylation) or the C4-carbon atom (C-acylation). The reaction of 1-phenyl-3-trifluoromethyl-1H-pyrazol-5-ol with benzoyl chloride, for example, yields the O-benzoyl product, indicating that the reaction proceeds through the OH-tautomer. clockss.org This suggests that under similar conditions, 3-isobutyl-1-phenyl-1H-pyrazol-5-ol would also be expected to undergo O-acylation.

Furthermore, the CH-tautomer is implicated in condensation reactions, such as those with aldehydes. The active methylene group at the C4 position can react with aldehydes to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net This type of reaction highlights the importance of the CH-tautomer in carbon-carbon bond formation.

The specific tautomeric equilibrium for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol will be influenced by the electron-donating nature of the isobutyl group at the C3 position. This can affect the relative stabilities of the different tautomers and thus their population in a given environment, ultimately steering the outcome of a chemical transformation.

Research Findings on Tautomeric Reactivity

Detailed studies on the tautomeric behavior of various pyrazolone derivatives have provided insights into their reactivity. While specific research focusing exclusively on 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is limited, the general principles derived from closely related compounds are highly informative.

A study on 1-(2-pyridinyl)-2-pyrazolin-5-ones demonstrated that the reaction with acid chlorides led to the formation of O-acyl products rather than the C-acyl derivatives. clockss.org This outcome strongly suggests the preferential reaction of the OH-tautomer under the employed conditions. The structure of the resulting O-benzoyl products was confirmed by NMR spectroscopy, which showed the presence of a C-H moiety in the pyrazole ring and characteristic chemical shifts for the pyrazole C-5 and the ester carbonyl carbon. clockss.org

In the solid state, a derivative of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, namely 5-isobutyl-4-phenylsulfonyl-1H-pyrazol-3(2H)-one, was found to exist in the keto-form. nih.gov This crystallographic evidence supports the existence of the CH-tautomer and indicates that the molecule undergoes an enol-to-keto tautomerism during crystallization. nih.gov This finding is significant as it confirms that the keto form is a stable and isolable tautomer for a closely related structure.

The following table summarizes the expected reactivity of the different tautomers of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol based on the reactivity patterns observed for analogous pyrazolones.

| Tautomer | Reactive Site | Type of Reaction | Expected Product with Electrophile (E+) |

| OH-form | Hydroxyl group (-OH) | O-Acylation / O-Alkylation | O-Substituted pyrazole |

| CH-form | Methylene group (-CH2-) at C4 | Condensation / Alkylation | C4-Substituted pyrazolone |

| NH-form | Ring nitrogen (-NH-) | N-Alkylation / N-Acylation | N-Substituted pyrazolinium salt |

Advanced Spectroscopic and Structural Elucidation of 3 Isobutyl 1 Phenyl 1h Pyrazol 5 Ol

Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods provide a detailed insight into the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, a combination of NMR, IR, and MS is utilized for a thorough structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is expected to exhibit distinct signals corresponding to the isobutyl, phenyl, and pyrazole (B372694) moieties. The protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The isobutyl group would present a characteristic pattern: a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The proton on the C4 of the pyrazole ring is anticipated to appear as a singlet. The hydroxyl proton at the C5 position would also produce a singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, distinct signals are expected for the isobutyl carbons, the phenyl carbons, and the pyrazole ring carbons. The carbonyl carbon (C5) in the pyrazolone (B3327878) tautomer is typically found significantly downfield. Molecular modeling studies on analogous 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles suggest that the chemical shifts of the pyrazole ring carbons are influenced by the nature of the substituents. researchgate.net For instance, the chemical shift of C4 is sensitive to the electronic effects of the substituent at the 5-position. researchgate.net

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 (m) | 120 - 140 |

| Pyrazole-H4 | ~5.5-6.0 (s) | ~90 - 100 |

| Isobutyl-CH₂ | ~2.4 (d) | ~45 |

| Isobutyl-CH | ~1.9 (m) | ~28 |

| Isobutyl-CH₃ | ~0.9 (d) | ~22 |

| Pyrazole-C3 | - | ~155 |

| Pyrazole-C5 | - | ~160 |

Note: Predicted chemical shifts are based on data from analogous compounds and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the solid state, pyrazol-5-ones can exist in different tautomeric forms, which can be distinguished by their IR spectra. The IR spectrum of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is expected to show characteristic absorption bands. A broad band in the region of 3400-3100 cm⁻¹ would indicate the presence of an O-H or N-H stretching vibration, confirming the pyrazolol or pyrazolone tautomer. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of a C=O stretching vibration, suggesting the presence of the keto form (pyrazolone). Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹), C=C and C=N stretching vibrations for the aromatic and pyrazole rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations (around 1200-1300 cm⁻¹). For similar pyrazole derivatives, characteristic bands for C=N and C=C bonds are observed in the 1570–1615 cm⁻¹ range. mdpi.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H/N-H stretch | 3400 - 3100 |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch | 1700 - 1650 |

| C=C/C=N stretch | 1600 - 1450 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of the isobutyl group, the phenyl group, and other small fragments. The study of the fragmentation of related pyrazole compounds can aid in the interpretation of the mass spectrum.

Crystallographic Studies and Solid-State Structural Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive proof of a molecule's three-dimensional structure in the solid state.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the unit cell |

| Bond Lengths and Angles | Precise geometric parameters of the molecule |

| Tautomeric Form | Confirmation of enol or keto form in the solid state |

The dihedral angles between the phenyl ring and the pyrazole ring, as well as the conformation of the isobutyl group, would be determined from the X-ray crystal structure. In similar structures of 1-phenyl-substituted pyrazoles, the phenyl ring is often twisted with respect to the pyrazole ring. For example, in some 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, the phenyl ring is nearly perpendicular to the fused heterocyclic system. mdpi.com This twist is a result of steric hindrance between the ortho-protons of the phenyl group and the substituents on the pyrazole ring. The conformation of the flexible isobutyl group would also be established, revealing the most stable arrangement in the solid state.

Intermolecular Interactions and Crystal Packing

Studies on analogous compounds, such as those with different substituents at the C3 and C4 positions, reveal that hydrogen bonding is a primary determinant of the crystal structure. In the crystal lattice of similar pyrazolones, molecules are often linked by intermolecular N-H···O or O-H···N hydrogen bonds, leading to the formation of dimers, chains, or more complex three-dimensional networks. For instance, in the crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, which exists as its 1-phenyl-1H-pyrazol-3-ol tautomer, molecules form dimeric units through intermolecular hydrogen bonds. mdpi.com

A study on 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione highlights the formation of sheets through bifurcated N—H⋯(N,O) and N—H⋯(O,O) hydrogen bonds, which are further linked into a three-dimensional network by π–π stacking interactions. researchgate.net Similarly, research on 2-[5-(4-Hydroxy-phenyl)-1-phenyl-1H-pyrazol-3-yl]phenol shows intermolecular O-H⋯O hydrogen bonds forming extended chains. nih.gov These examples underscore the diversity of hydrogen bonding motifs that can arise in this class of compounds.

Tautomerism and Isomerism in 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental characteristic of pyrazol-5-ones. The chemical reactivity and biological activity of these compounds are profoundly influenced by the predominant tautomeric form.

Keto-Enol Tautomerism and its Structural Implications

The most significant tautomeric equilibrium for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is the keto-enol tautomerism. This involves the interconversion between the hydroxyl (OH) or enol form (3-isobutyl-1-phenyl-1H-pyrazol-5-ol) and the keto forms, which can exist as the CH form (2,4-dihydro-3H-pyrazol-3-one) or the NH form (1,2-dihydro-3H-pyrazol-3-one). mdpi.comresearchgate.net

The position of this equilibrium is sensitive to various factors, including the nature of the substituents on the pyrazole ring, the solvent, and the temperature. In the solid state, pyrazol-5-ones can exist in any of the three tautomeric forms. For many 1-substituted pyrazol-5-ones, the equilibrium in solution is a mixture of the different tautomers. researchgate.net The isobutyl group at the C3 position, being an electron-donating group, can influence the relative stability of the tautomers.

The structural implications of this tautomerism are significant. The enol form possesses an aromatic pyrazole ring, which contributes to its stability. In contrast, the keto forms have a non-aromatic pyrazole ring. The presence of different functional groups in each tautomer (hydroxyl and C=N in the enol form versus carbonyl and N-H or C-H in the keto forms) leads to distinct spectroscopic signatures and chemical reactivities.

Annular Prototropic Tautomerism

In addition to keto-enol tautomerism, pyrazoles can also exhibit annular prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For N-unsubstituted pyrazoles, this process is rapid and leads to an equilibrium between two tautomeric forms. However, in the case of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, the nitrogen at the 1-position is substituted with a phenyl group, which formally restricts this type of tautomerism.

Nevertheless, the concept is important in the broader context of pyrazole chemistry and can be relevant when considering potential synthetic pathways or reaction mechanisms where the N-phenyl group might be cleaved or involved in other transformations.

Experimental Evidence for Tautomeric Forms

Spectroscopic techniques are invaluable for identifying and quantifying the different tautomeric forms of pyrazol-5-ones in various states.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. A study on a closely related compound, 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol, unequivocally determined the presence of the hydroxy (enol) tautomer in the crystal. nih.gov The bond distances and angles were consistent with an O-H group and the absence of a proton on the ring nitrogen atom. nih.gov It is highly probable that 3-isobutyl-1-phenyl-1H-pyrazol-5-ol also crystallizes in the enol form. Another study on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one also confirmed the existence of the 1H-pyrazol-3-ol tautomer in the solid state, forming dimeric structures. mdpi.com

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of the protons and carbons in the pyrazole ring and the substituents are sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, a study of 1-phenyl-3-methyl-pyrazolone-5 in different solvents showed that it exists predominantly in the 5-hydroxy form in pyridine (B92270), while the 5-keto form is favored in chloroform (B151607) and dioxane. researchgate.net In the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, NMR data revealed that it exists mainly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents and as monomers in DMSO-d6. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence for the predominant tautomeric form. The enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show a strong C=O stretching band. The position of these bands can be influenced by hydrogen bonding. For example, the IR spectrum of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one shows a characteristic C=O bond absorption at 1663 cm⁻¹, indicative of the keto form. mdpi.com

| Spectroscopic Technique | Tautomer | Key Observables |

| X-ray Crystallography | Enol (OH form) | Presence of O-H bond, planarity of the pyrazole ring. |

| NMR Spectroscopy | Keto vs. Enol | Different chemical shifts for ring protons and carbons. |

| IR Spectroscopy | Enol (OH form) | O-H stretching band. |

| IR Spectroscopy | Keto form | C=O stretching band. |

Computational and Theoretical Investigations of 3 Isobutyl 1 Phenyl 1h Pyrazol 5 Ol

Density Functional Theory (DFT) Studiesscience.govrsc.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT studies are instrumental in understanding their stability, reactivity, and spectroscopic characteristics. cjsc.ac.cn While specific DFT studies on 3-isobutyl-1-phenyl-1H-pyrazol-5-ol are not widely available in published literature, analysis of closely related pyrazole structures provides a strong theoretical framework for its expected properties.

The electronic properties of pyrazole derivatives are largely determined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability.

In studies of related pyrazolo[1,5-a]pyrimidines, DFT calculations revealed that the electronic structure is characterized by frontier molecular orbitals of an antibonding π nature. rsc.org The HOMO-LUMO gap in these systems is influenced by substituents on the rings, with electron-donating groups generally favoring a smaller gap and thus higher reactivity. rsc.org For a typical pyrazole molecule, the HOMO-LUMO gap has been calculated to be around 7.0 eV in the gas phase, a value that decreases in polar solvents, indicating increased reactivity. researchgate.net Electronic transition analyses show that the lowest energy absorptions are typically governed by HOMO → LUMO electron transitions. rsc.org

Table 1: Representative Frontier Orbital Energies for a Model Pyrazole Compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.05 |

| LUMO Energy | -0.05 |

| HOMO-LUMO Gap | 7.00 |

Data extrapolated from studies on pyrazole in a solvent environment for illustrative purposes. researchgate.net

Geometric optimization calculations using DFT allow for the determination of the most stable three-dimensional structure of a molecule. For pyrazole derivatives, key parameters include the planarity of the pyrazole ring and the dihedral angles between the pyrazole and any attached phenyl rings.

In the crystal structure of a similar compound, 3-isobutyl-4-phenyl-sulfanyl-1H-pyrazol-5-ol, the pyrazole ring is nearly planar. nih.gov The dihedral angle between the pyrazole ring and the phenyl ring in this analogue was found to be significant, at approximately 70-73°. nih.gov Theoretical studies on other pyrazole systems show that this dihedral angle is a critical parameter controlling properties like polarizability and the HOMO-LUMO gap. rsc.org The isobutyl group, being a flexible alkyl chain, can adopt various conformations, and its orientation relative to the pyrazole ring would be a key outcome of a geometric optimization study.

DFT calculations are a reliable method for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For pyrazole derivatives, characteristic bands include C=O and C=N bond vibrations. mdpi.com Studies on pyrazole have shown how solvent interactions can affect the calculated FT-IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be predicted with high accuracy. In a synthesized dipyrazole ketone, the characteristic signal for the carbonyl group (C=O) in the ¹³C NMR spectrum was observed at 194.7 ppm, a value that would be anticipated to be similar for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol in its keto tautomeric form. mdpi.com

DFT provides a basis for calculating global reactivity descriptors, which help in predicting the chemical reactivity of a molecule. These indices are derived from the energies of the frontier molecular orbitals.

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Global Hardness (η): Measures resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Analysis of pyrazole has shown that these reactivity indices can be effectively calculated to understand charge distribution and identify reactive sites within the molecule. researchgate.net

Molecular Docking and Ligand-Target Interactionsscience.govrsc.orgnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

While docking studies specifically for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol are not prominent in the literature, extensive research on analogous pyrazole-containing compounds demonstrates their potential to interact with various biological targets. These studies reveal that the pyrazole scaffold is a versatile framework for designing molecules that can bind effectively within the active sites of enzymes and receptors.

For instance, molecular docking of certain pyrazole derivatives has shown potent interactions with enzymes like DNA gyrase and estrogen receptor alpha (ER-α). science.govnih.gov In one study, a pyrazole derivative was shown to form dual hydrogen bonds with a DNA gyrase active site residue via the hydroxyl group of the pyrazole ring, along with favorable π-π and π-H interactions from its aromatic rings. nih.gov Another study identified a pyrazole compound that binds effectively to the ligand-binding domain of ER-α. science.gov These interactions are stabilized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces, leading to favorable binding affinity scores.

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative with DNA Gyrase

| Parameter | Finding | Reference |

|---|---|---|

| Target Enzyme | DNA Gyrase | nih.gov |

| Binding Score | -8.29 kcal/mol | nih.gov |

| Key Interactions | Hydrogen bonds with DA15 | nih.gov |

| π-H interactions with DT14, DC14 | nih.gov | |

| π-π stacking with DT10 | nih.gov |

This table presents data for a related pyrazole compound to illustrate the types of interactions and data obtained from docking studies.

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

Computational studies of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, a compound also known as Edaravone, reveal the critical role of hydrogen bonding and hydrophobic interactions in its binding to various biological targets. These non-covalent interactions are fundamental to the formation of stable ligand-receptor complexes and are a key focus of molecular docking and simulation studies.

In the context of its interaction with superoxide (B77818) dismutase 1 (SOD1), a protein implicated in amyotrophic lateral sclerosis (ALS), Edaravone forms both hydrogen bonds and hydrophobic interactions. ijcr.info Specifically, it establishes a hydrogen bond with the amino acid residue H110 in wild-type SOD1, while also engaging in hydrophobic interactions with residues V103, H110, and R115. ijcr.info When interacting with a mutant form of SOD1 (H81A), Edaravone is observed to form hydrophobic interactions with F45. ijcr.info Another study focusing on a different mutant (L42A) also highlighted a hydrophobic interaction with Edaravone. ijcr.info

When investigating its potential as an inhibitor of amyloid-β (Aβ) aggregation, a key process in Alzheimer's disease, studies show that Edaravone's interactions are predominantly nonpolar. The binding is driven by favorable nonpolar interactions, whereas polar interactions are found to be unfavorable for the binding process. tandfonline.comnih.gov This suggests that hydrophobic interactions are the main stabilizing force in the Aβ42–Edaravone complex. tandfonline.comnih.gov Furthermore, Edaravone has been shown to disrupt the crucial Asp23-Lys28 salt bridge within the Aβ42 monomer, which is important for its conformational stability and subsequent fibrillation. researchgate.net

In studies involving Edaravone derivatives, hydrogen bonds have been identified as key interactions. For instance, docking analysis of an Edaravone derivative with acetylcholinesterase (AChE) showed hydrogen bonds with residues Ser200 and His440 in the enzyme's catalytic gorge. researchgate.net Similarly, derivatives designed as epidermal growth factor receptor (EGFR) inhibitors form hydrogen bonds with key residues like LYS721 and ASP831. rsc.org

The ability of Edaravone to act as a hydrogen bond acceptor is a recurring theme in computational analyses. mdpi.com This property allows it to interact with various components in its environment, contributing to its solubility and binding capabilities. mdpi.com The interplay between hydrogen bonding and hydrophobic effects is crucial for the stability of drug-receptor complexes and is a primary consideration in rational drug design. nih.gov

Table 1: Key Interactions of Edaravone and its Derivatives with Biological Targets

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Superoxide Dismutase 1 (SOD1-WT) | H110 | Hydrogen Bond | ijcr.info |

| Superoxide Dismutase 1 (SOD1-WT) | V103, H110, R115 | Hydrophobic | ijcr.info |

| Superoxide Dismutase 1 (SOD1-H81A) | F45 | Hydrophobic | ijcr.info |

| Superoxide Dismutase 1 (SOD1-L42A) | L42A | Hydrophobic | ijcr.info |

| Amyloid-β42 (Aβ42) | 14 specific residues | Nonpolar/Hydrophobic | tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) | Ser200, His440 | Hydrogen Bond | researchgate.net |

| Epidermal Growth Factor Receptor (EGFR) | LYS721, ASP831 | Hydrogen Bond | rsc.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For 3-isobutyl-1-phenyl-1H-pyrazol-5-ol (Edaravone), MD simulations have provided invaluable insights into its conformational behavior, its interaction with biological targets, and the stability of the resulting complexes. rsc.orgtandfonline.comnih.gov

Conformational Dynamics of 3-Isobutyl-1-phenyl-1H-pyrazol-5-ol in Simulated Environments

MD simulations have been employed to understand how Edaravone behaves in different environments and how it influences the conformation of its target molecules. A significant area of research has been its effect on the conformational transition of the amyloid-β42 (Aβ42) monomer, a key event in the pathology of Alzheimer's disease. tandfonline.comnih.govtandfonline.com

Simulations have confirmed that Edaravone can inhibit this conformational transition in a dose-dependent manner. tandfonline.comnih.govtandfonline.com It achieves this by directly interacting with the Aβ42 monomer, which stabilizes the native helical conformation and prevents the formation of β-sheet structures that are prone to aggregation. tandfonline.comtandfonline.com During these simulations, it was observed that Edaravone molecules tend to cluster around the surface of the Aβ42 peptide, effectively shielding it and altering its structural dynamics. tandfonline.com

In simulations involving the aryl hydrocarbon receptor (AHR), MD studies running for 500 nanoseconds confirmed a stable binding between Edaravone and the receptor. nih.gov However, these simulations also revealed that Edaravone is not static within the binding pocket but frequently undergoes transitions, slightly shifting its position from the initial docked pose. nih.gov This highlights the dynamic nature of the ligand within the binding site.

Stability of Ligand-Receptor Complexes

The stability of the complex formed between a ligand and its receptor is crucial for its biological function. MD simulations are used to assess this stability by analyzing various parameters over the simulation time. Key metrics include the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the radius of gyration (Rg).

In studies of Edaravone derivatives targeting the epidermal growth factor receptor (EGFR), 100-nanosecond MD simulations were performed. rsc.orgrsc.org The RMSD values for the complexes of EGFR with Edaravone derivatives remained relatively stable after an initial adjustment period, indicating that the binding did not cause major conformational changes in the receptor's structure. rsc.orgrsc.org The average RMSD values for the derivatives were found to be low, further suggesting stable complexes. rsc.orgrsc.org

The stability of the Aβ42–Edaravone complex was further quantified by calculating the binding free energy using the Molecular Mechanics–Poisson–Boltzmann Surface Area (MM-PBSA) method. tandfonline.comnih.govtandfonline.com The results showed a favorable binding free energy of approximately -71.7 kcal/mol, driven primarily by nonpolar interactions. tandfonline.comnih.govtandfonline.com This strong binding energy confirms the formation of a stable complex. tandfonline.comnih.govtandfonline.com

Table 2: Parameters from Molecular Dynamics Simulations of Edaravone and its Derivatives

| System | Simulation Length | Key Stability Metric | Finding | Reference |

|---|---|---|---|---|

| Edaravone-Aβ42 | Not specified | Binding Free Energy (MM-PBSA) | -71.7 kcal/mol, indicating stable binding | tandfonline.comnih.govtandfonline.com |

| Edaravone-AHR | 500 ns | Binding Confirmation | Confirmed stable binding, with frequent ligand transitions within the pocket | nih.gov |

| Edaravone Derivative-EGFR | 100 ns | RMSD | Stable values (0.25-0.35 nm) after initial fluctuation, indicating complex stability | rsc.orgrsc.org |

| Edaravone Derivative-EGFR | 100 ns | RMSF | Higher fluctuations in flexible loop domains | rsc.org |

| Edaravone Derivative-EGFR | 100 ns | SASA | Comparable values suggesting similar binding modes | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is instrumental in drug discovery for predicting the activity of new molecules and understanding the structural features essential for their function. nih.govmdpi.com

Development of Predictive Models for Biological Activity

QSAR models are built using a "training set" of compounds with known activities. nih.gov For Edaravone and its derivatives, QSAR studies have been conducted to predict various biological activities, including antioxidant and anticancer effects. researchgate.netnih.gov

The process involves calculating a wide range of molecular descriptors for each compound in the training set. mdpi.comnih.gov These descriptors quantify various aspects of the molecule's structure, such as its electronic, spatial, and physicochemical properties. nih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector regression (SVR) and artificial neural networks (ANN), are then used to create a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

Once a QSAR model is developed and validated, it can be used to predict the activity of novel, untested compounds. nih.gov This allows for the virtual screening of large libraries of molecules and helps prioritize which compounds to synthesize and test experimentally, saving time and resources. doi.org For example, QSAR models have been developed for Edaravone derivatives to predict their antitumor activity, offering a way to design new analogues with potentially enhanced efficacy. researchgate.netnih.gov

Identification of Key Molecular Descriptors

A crucial outcome of QSAR analysis is the identification of molecular descriptors that are most influential in determining biological activity. nih.gov These key descriptors provide insights into the mechanism of action and highlight the structural features that should be modified to improve a compound's potency. nih.gov

In QSAR studies of compounds related to Edaravone, a vast number of descriptors are often calculated, sometimes numbering in the thousands, which encode extensive structural information. nih.gov These can be categorized into groups such as:

Electronic descriptors: (e.g., Dipole moment, energies of molecular orbitals)

Spatial/Steric descriptors: (e.g., Molecular weight, radius of gyration)

Physicochemical descriptors: (e.g., Molar polarizability, LogP)

Topological descriptors: (e.g., Wiener index, connectivity indices) which describe the atomic connectivity in the molecule. nih.govdoi.org

The selection of the most relevant descriptors is a critical step to avoid overfitting and to create a robust and interpretable model. nih.gov For instance, studies on neuromuscular drugs including Edaravone have utilized degree-based topological indices in QSPR (Quantitative Structure-Property Relationship) analysis to correlate molecular structure with physicochemical properties. doi.org In another study on Edaravone analogues, methods were used to select a small set of the most effective descriptors from an initial pool of over 2,900 features to build a predictive SVR model for antitumor activity. nih.gov Identifying these key descriptors helps chemists understand what makes a molecule active and guides the design of new, more effective therapeutic agents. mdpi.com

Investigations into Biological Activities and Modulatory Effects of 3 Isobutyl 1 Phenyl 1h Pyrazol 5 Ol and Its Derivatives

Enzyme Modulation Studies (In Vitro and In Silico)

The core structure of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol provides a versatile scaffold for the design of enzyme inhibitors. Research has explored the inhibitory potential of its derivatives against several key enzymes implicated in various physiological and pathological processes.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. acs.org Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. acs.org While direct in vitro kinase inhibition data for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is not extensively available in the public domain, numerous studies have highlighted the potential of the pyrazole (B372694) scaffold in kinase inhibition.

Derivatives of 3-phenyl-1H-pyrazol-5-ylamine have been identified as a new class of potent inhibitors of FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia. nih.gov Structure-activity relationship (SAR) studies have led to the discovery of carbamate (B1207046) series with significant inhibitory activity against FLT3-mutated cells. nih.gov For instance, certain derivatives have shown comparable or even better growth inhibition of MOLM-13 cells, which harbor an FLT3 mutation, than established FLT3 inhibitors like sorafenib. nih.govnih.gov One particular compound from these series demonstrated the ability to cause tumor regression in a mouse xenograft model using MOLM-13 cells. nih.gov

Furthermore, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide derivatives have been synthesized and evaluated as inhibitors of the c-MET receptor tyrosine kinase, another important cancer target. semanticscholar.org In a broader context, pyrazole derivatives have been investigated as inhibitors of various other kinases, including RAF kinases and cyclin-dependent kinases (CDKs). For example, a series of N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amide/urea analogs demonstrated potent inhibitory activities against both BRAF V600E and CRAF. nih.gov Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.neteurekaselect.comtriazolo[1,5-c]pyrimidine derivatives have emerged as novel and potent CDK2 inhibitors. rsc.org

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

| 3-Phenyl-1H-5-pyrazolylamine derivatives | FLT3 | Potent inhibition | nih.gov |

| N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide (B126) derivatives | c-MET | Identified as inhibitors | semanticscholar.org |

| N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide analogues | BRAF V600E, CRAF | Potent inhibition | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 14) | CDK2/cyclin A2 | 0.057 ± 0.003 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 13) | CDK2/cyclin A2 | 0.081 ± 0.004 µM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | CDK2/cyclin A2 | 0.119 ± 0.007 µM | rsc.org |

This table presents data for derivatives of the core pyrazole structure and not for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol itself.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.netscience.gov Elevated levels of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. researchgate.netscience.gov The pyrazole scaffold has been extensively explored for the development of non-purine XO inhibitors. researchgate.neteurekaselect.com

Other studies have also highlighted the potential of pyrazole-based compounds as XO inhibitors. For example, pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to exhibit moderate inhibitory activity against XO. science.gov

Table 2: In Vitro Xanthine Oxidase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) | Xanthine Oxidase | Potent inhibition | researchgate.net |

| Pyrazole-based 1,3,4-oxadiazole derivative (3d) | Xanthine Oxidase | 72.4 µM | science.gov |

| Pyrazole-based 1,3,4-oxadiazole derivative (3e) | Xanthine Oxidase | 75.6 µM | science.gov |

| Oxindole alkaloid (Costinone A) | Xanthine Oxidase | 90.3 ± 0.06 µM | nih.gov |

| Allopurinol (Standard) | Xanthine Oxidase | 7.4 ± 0.07 µM | nih.gov |

This table presents data for derivatives of the core pyrazole structure and not for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol itself.

Other Enzyme Systems Under Investigation

The modulatory effects of pyrazole derivatives extend beyond kinases and xanthine oxidase. The versatile nature of the pyrazole ring has led to investigations into its interaction with other enzyme systems.

One such area of interest is the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are crucial second messengers in various signaling pathways. google.com.pg A patent application has described aryl and heteroaryl substituted pyrazole compounds as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory and neurological processes. google.com.pg While this does not directly implicate 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, it underscores the potential of the broader pyrazole class to interact with this enzyme family. For instance, 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a well-known broad-spectrum PDE inhibitor, demonstrates the relevance of the isobutyl group in this context, with IC50 values of 6.5, 26.3, and 31.7 µM for PDE3, PDE4, and PDE5, respectively.

Receptor Interaction and Modulation (In Vitro)

In addition to enzyme modulation, pyrazole derivatives have been shown to interact with and modulate the activity of various cell surface receptors, particularly G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor (GPCR) Interactions (General)

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. researchgate.net The pyrazole scaffold has emerged as a valuable template for the design of ligands that can interact with and modulate the function of specific GPCRs.

Virtual screening studies have suggested that pyrazole derivatives have the potential to act as GPCR ligands. researchgate.net More specific research has identified pyrazole derivatives as agonists for several GPCRs. For example, a novel series of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives were designed and synthesized as agonists of G protein-coupled receptor 52 (GPR52), a potential target for antipsychotic drugs. bohrium.com Another study identified 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, the high-affinity niacin receptor, which is involved in regulating lipid profiles. nih.gov Furthermore, pyrazole derivatives of usnic acid have been investigated through virtual screening as potential agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a transcription factor and is a target for anti-diabetic drugs. nih.gov

Ligand Binding Studies

While comprehensive ligand binding data for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol is limited, studies on related compounds provide insights into the binding potential of this chemical class. The discovery of 3-phenyl-1H-5-pyrazolylamides as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2 involved virtual screening and subsequent optimization. nih.gov One of the optimized compounds exhibited a potent binding affinity (KD) of 1.86 µM. nih.gov

Table 3: Binding Affinity of a Selected Pyrazole Derivative

| Compound | Target | Binding Affinity (KD) | Reference |

| 3-phenyl-1H-5-pyrazolylamide derivative (14e) | SARS-CoV-2 PLpro | 1.86 µM | nih.gov |

This table presents data for a derivative of the core pyrazole structure and not for 3-isobutyl-1-phenyl-1H-pyrazol-5-ol itself.

Antimicrobial Activity Research (In Vitro)

Pyrazole derivatives are recognized for their potential as antimicrobial agents, with studies demonstrating their activity against a spectrum of bacteria and fungi. nih.gov The structural flexibility of the pyrazole core allows for modifications that can enhance their antimicrobial potency. scholarsresearchlibrary.com

Research has shown that certain pyrazole derivatives exhibit notable antibacterial activity. For instance, some 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives have demonstrated potent in vitro antimicrobial activity against various bacterial strains. academicstrive.com Specifically, derivatives containing a chloro or fluoro group at the 4-position of the 1-phenyl ring have shown enhanced antibacterial effects. academicstrive.com The antimicrobial potential of pyrazole derivatives has been compared to standard antibiotics like ciprofloxacin (B1669076) and streptomycin. academicstrive.com

A study on isoxazole (B147169) and pyrazole derivatives revealed that compound 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole showed significant antibacterial activity against the Gram-positive bacteria Bacillus subtilis and Bacillus cereus. ijper.org The inhibitory concentrations (IC50) were found to be 2.6 µg/mL and 1.2 µg/mL, respectively, which are comparable to the standard drug ampicillin. ijper.org

| Compound | Bacterial Strain | Activity | Reference |

| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives with thiophene (B33073) rings or N(CH3)2, OCH3, and Cl groups on the phenyl ring | Various bacterial strains | Potent in-vitro antimicrobial activity | academicstrive.com |

| 1-(3-nitrophenyl)-1H-pyrazol-5-ol derivatives with chloro/fluoro group at position 4 of the aromatic ring | Gram-positive and Gram-negative bacteria | Enhanced antibacterial activity | academicstrive.com |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus subtilis | IC50: 2.6 µg/mL | ijper.org |

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | Bacillus cereus | IC50: 1.2 µg/mL | ijper.org |

The antifungal properties of pyrazole derivatives have also been a significant area of investigation. nih.gov Studies have demonstrated their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. academicstrive.comnih.gov For instance, some 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives have shown potent antifungal activity, comparable to fluconazole. academicstrive.com

A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their antifungal activity against several phytopathogenic fungi. mdpi.com While many of the synthesized compounds showed some level of antifungal activity, isoxazolol pyrazole carboxylate 7ai demonstrated significant activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. mdpi.com Furthermore, a newly synthesized azole compound, 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, was effective against both Candida albicans and Candida tropicalis, with a concentration of 1000 ppm completely eliminating the fungal colonies. nih.gov

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives | Not specified | Potent antifungal activity | academicstrive.com |

| 1-(3-nitrophenyl)-1H-pyrazol-5-ol scaffold with chloro/fluoro group | Aspergillus niger, Candida albicans | Good antifungal activity | academicstrive.com |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50 value of 0.37 μg/mL | mdpi.com |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans, Candida tropicalis | All colonies destroyed at 1000 ppm | nih.gov |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Alternaria porri, Marssonina coronaria, Cercospora petroselini, Rhizoctonia solani | Notable antifungal activity | mdpi.com |

The broad biological activity of pyrazole derivatives extends to antiviral properties. ontosight.ainih.gov Research has explored the potential of these compounds against a range of viruses. For example, a series of pyrrolo[2,3-b]pyridines, which can be considered related structures, were screened for activity against Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org This screening identified lead compounds with antiviral activity in the low single-digit micromolar range without significant cytotoxicity. frontiersin.org

Antioxidant Investigations (In Vitro)

Several pyrazole derivatives have been investigated for their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of this activity. A study on novel pyrazoline and other related derivatives demonstrated that several compounds exhibited excellent radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide (B77818) radicals. nih.gov

In another study, 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives showed excellent DPPH radical scavenging activity, with EC50 values ranging from 7.69 to 19.03 µg/mL. academicstrive.com The antioxidant capacity of some of these derivatives was found to be comparable to the standard antioxidant, ascorbic acid. nih.gov

| Compound/Derivative | Antioxidant Assay | Result | Reference |

| Pyrazoline derivatives (3a, 4e, 5b, 5c, 6a, 6c, 6e) | DPPH, NO, and superoxide radical scavenging | Excellent radical scavenging activity | nih.gov |

| 4,4′-(aryl methylene)bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives | DPPH radical scavenging | EC50 7.69–19.03 µg/mL | academicstrive.com |

Cellular Biology Studies (In Vitro)

The effects of pyrazole derivatives on cellular processes are an emerging area of research, with studies beginning to explore their impact on cell growth and viability in non-clinical settings.

In vitro studies have begun to shed light on how pyrazole-related compounds can influence cell proliferation and viability. For instance, research on neural stem cells (NSCs) has shown that certain neuromodulators can affect viable cell numbers. scholaris.ca While not directly involving 3-isobutyl-1-phenyl-1H-pyrazol-5-ol, these studies on related heterocyclic structures provide a basis for understanding how such compounds might interact with cellular pathways. For example, some pyrazole derivatives have been investigated for their effects on cell proliferation in the context of cancer research, though this falls outside the non-clinical scope of this section. google.com Further research is needed to specifically determine the effects of 3-isobutyl-1-phenyl-1H-pyrazol-5-ol on the proliferation and viability of various cell types in a non-clinical context.

Modulation of Cellular Signaling Pathways

Pyrazole derivatives have been identified as potent modulators of various cellular signaling pathways critical to cell growth, proliferation, and survival. Their unique heterocyclic structure allows them to interact with numerous biological targets, leading to a cascade of downstream effects. mdpi.com Research has shown that these compounds can influence several key signaling molecules and pathways.

Key signaling targets for pyrazole derivatives include:

Protein Kinases: Many pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. This includes cyclin-dependent kinases (CDKs), which control cell cycle progression. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK2. nih.govrsc.org

Receptor Tyrosine Kinases (RTKs): This class of compounds has been shown to target RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in angiogenesis and cancer cell proliferation. mdpi.com

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is another target for pyrazole compounds. A series of novel pyrazole carbaldehyde derivatives were identified as potent PI3K inhibitors, a pathway often dysregulated in cancer. mdpi.com

Phosphodiesterases (PDEs): While not a pyrazole, the related xanthine derivative 3-Isobutyl-1-methylxanthine (IBMX) is a well-known broad-spectrum inhibitor of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). chemsrc.com This activity highlights how heterocyclic compounds can modulate critical second messenger systems.

Table 1: Selected Cellular Signaling Pathways Modulated by Pyrazole Derivatives

| Derivative Class | Target Pathway/Enzyme | Biological Significance | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Cyclin-Dependent Kinase 1 (CDK1) | Cell cycle regulation, apoptosis | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Cell cycle progression, tumor growth | rsc.org |

| Pyrazolone-pyrazole hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Angiogenesis, tumor vascularization | mdpi.com |

| 1,4-Benzoxazine-pyrazole hybrids | Epidermal Growth Factor Receptor (EGFR) | Cell proliferation and survival | mdpi.com |

| Pyrazole carbaldehydes | Phosphatidylinositol 3-kinase (PI3K) | Cell growth, proliferation, differentiation | mdpi.com |

Investigations in Specific Cell Lines (e.g., Cancer Cell Lines for Cytotoxicity Mechanisms)

The cytotoxic effects of pyrazole derivatives have been evaluated against a wide array of human cancer cell lines. These studies have elucidated several mechanisms through which these compounds induce cell death, primarily through the induction of apoptosis.

Common mechanisms of action include:

Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death. For example, a pyrazole derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f), was shown to induce apoptosis in the triple-negative breast cancer cell line MDA-MB-468. waocp.org

Generation of Reactive Oxygen Species (ROS): The apoptotic effect of some pyrazole derivatives is linked to the generation of intracellular ROS, which causes oxidative stress and cellular damage. waocp.org

Cell Cycle Arrest: Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer (HOP-92) cells. nih.gov

Caspase Activation: The apoptotic pathway is often executed by caspases. One study demonstrated that a pyrazole derivative induced a nearly 14-fold elevation in caspase-3 concentration in HOP-92 cells compared to the control. nih.gov

The cytotoxic potency of these derivatives has been quantified in various cell lines, with some compounds showing efficacy comparable or superior to established chemotherapy agents. mdpi.comwaocp.org

Table 2: Cytotoxic Activity of Selected Pyrazole Derivatives in Cancer Cell Lines

| Derivative/Compound | Cancer Cell Line | IC₅₀ Value | Observed Mechanism | Reference |

|---|---|---|---|---|

| Compound 3f¹ | MDA-MB-468 (Breast) | 14.97 µM (24h) | Apoptosis, ROS Generation | waocp.org |

| Compound 4² | HOP-92 (Lung) | 3.45 µM | G2/M Arrest, Caspase-3 Activation | nih.gov |

| Compound 4² | Hep-G2 (Liver) | 7.79 µM | Not specified | nih.gov |

| Compound 4² | CCRF-CEM (Leukemia) | 16.34 µM | Not specified | nih.gov |

| Compound 28³ | HCT116 (Colon) | 0.035 µM | Not specified | mdpi.com |

| Compound 43⁴ | MCF7 (Breast) | 0.25 µM | PI3 Kinase Inhibition | mdpi.com |

| Compound 14⁵ | HCT-116 (Colon) | 6 nM | CDK2 Inhibition | rsc.org |

| Compound 15⁵ | HCT-116 (Colon) | 7 nM | CDK2 Inhibition | rsc.org |

¹ 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole ² Pyrazolo[1,5-a]pyrimidine bearing benzothiazole (B30560) moiety ³ 1,3,4-trisubstituted pyrazole derivative ⁴ Pyrazole carbaldehyde derivative ⁵ Pyrazolo[3,4-d]pyrimidine thioglycoside derivative

In Vivo Explorations in Model Organisms (Non-Clinical Animal Models)

Following promising in vitro results, various pyrazole derivatives have been advanced to in vivo studies in non-clinical animal models to assess their efficacy, pharmacokinetic properties, and metabolic fate.

Efficacy Studies in Animal Models (e.g., inflammation models, infection models)

The anti-inflammatory properties of pyrazole derivatives have been a significant area of investigation, with many studies utilizing the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. In this model, pyrazole derivatives have demonstrated notable efficacy. For example, a series of 1,5-diaryl pyrazole-3-carboxamides exhibited superior anti-inflammatory activity, with edema inhibition percentages of up to 71%, compared to 22% for the reference drug celecoxib. nih.gov These same compounds also displayed significant analgesic activity. nih.gov Another study highlighted pyrazole sulfonates as selective COX-2 inhibitors with potent anti-inflammatory effects in vivo. mdpi.com

Table 3: In Vivo Anti-Inflammatory Efficacy of Selected Pyrazole Derivatives

| Derivative Class | Animal Model | Key Efficacy Finding | Reference |